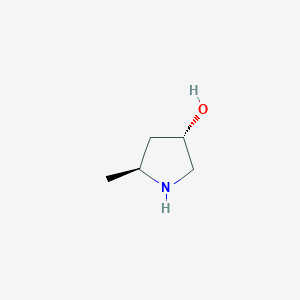

(3S,5S)-5-methylpyrrolidin-3-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

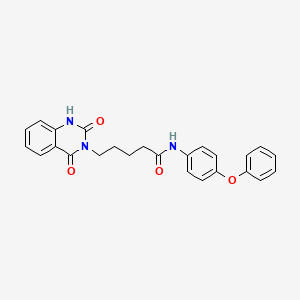

“(3S,5S)-5-methylpyrrolidin-3-ol” is a chemical compound with the molecular formula C5H11NO . It is also known as “(3S,5S)-5-methyl-3-pyrrolidinol hydrochloride” and has a molecular weight of 137.61 .

Molecular Structure Analysis

The InChI code for “(3S,5S)-5-methylpyrrolidin-3-ol” is1S/C5H11NO.ClH/c1-4-2-5 (7)3-6-4;/h4-7H,2-3H2,1H3;1H/t4-,5-;/m0./s1 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

“(3S,5S)-5-methylpyrrolidin-3-ol” is a liquid at room temperature . It has a molecular weight of 101.15 . The predicted boiling point is 178.3±15.0 °C, and the predicted density is 0.994±0.06 g/cm3 . The predicted pKa value is 14.92±0.40 .Applications De Recherche Scientifique

Synthesis and Structural Analysis

The compound (3S,5S)-5-methylpyrrolidin-3-ol, and its analogs, have been a subject of interest in the field of synthetic chemistry. For instance, a large-scale synthesis of (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine from L-aspartic acid was achieved, showcasing the compound's relevance in chemical synthesis processes. This method involved methylation, reduction, protection, and mesylation steps, highlighting the compound's utility in generating structurally diverse molecules (Yoshida et al., 1996).

Biological Activities and Pharmacological Potential

Various derivatives of pyrrolidine, including those related to (3S,5S)-5-methylpyrrolidin-3-ol, have been investigated for their biological activities. For instance, studies have synthesized novel succinimide derivatives, including 1-aryl-3-ethyl-3-methylpyrrolidine-2,5-diones, and evaluated their antifungal activities. Some compounds exhibited significant in vitro inhibitory activities against a broad spectrum of fungi, indicating potential pharmacological applications (Cvetković et al., 2019). Furthermore, derivatives of (3S,5S)-5-methylpyrrolidin-3-ol, such as 1 beta-methylcarbapenems with an N-methylpyrrolidinylthio group at the C-2 position, have been synthesized and showed enhanced stability, suggesting their relevance in the development of new therapeutic agents (Sunagawa et al., 1992).

Chemical Structure and Conformation Studies

The chemical structure and conformation of related pyrrolidine compounds have been a subject of research. For instance, the conformation of nicotine and related compounds, including N-methylpyrrolidine, was determined through nuclear magnetic resonance and dipole moment measurements. These studies contribute to our understanding of the structural behavior of these molecules, which is crucial for their application in various scientific fields (Simpson et al., 1967).

Applications in Organic Synthesis

The compound and its derivatives also play a significant role in organic synthesis. For example, a novel method for the asymmetric synthesis of syn/anti-1,3-amino alcohols was described, using proline-catalyzed sequential alpha-aminoxylation/alpha-amination and Horner-Wadsworth-Emmons olefination of aldehydes. This method facilitated the synthesis of a bioactive molecule, (R)-1-((S)-1-methylpyrrolidin-2-yl)-5-phenylpentan-2-ol, showcasing the compound's importance in the synthesis of biologically active molecules (Jha et al., 2010).

Safety and Hazards

Propriétés

IUPAC Name |

(3S,5S)-5-methylpyrrolidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-4-2-5(7)3-6-4/h4-7H,2-3H2,1H3/t4-,5-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGTDSFXRPBMMGQ-WHFBIAKZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H](CN1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,5S)-5-methylpyrrolidin-3-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(4-fluorobenzyl)sulfanyl]-4-pyrimidinyl}-N,N-dimethylamine](/img/structure/B2810953.png)

![N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2810956.png)

![2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2810961.png)

![3,4,5-trimethoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2810967.png)

![4-Methyl-5-[(4-methylphenyl)sulfanyl]-2-pyrimidinamine](/img/structure/B2810968.png)

![3-cyclopropyl-6-{[1-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2810973.png)

![4-butoxy-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2810975.png)